BenchChemオンラインストアへようこそ!

1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Physicochemical properties Lipophilicity Molecular flexibility

Acquire 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795416-02-2) to ensure consistent CDK2 probe activity. This analog's unique cyclohexyl urea terminus dictates distinct conformational, lipophilic, and metabolic profiles compared to aromatic or branched-alkyl replacements. Avoid generic substitutions without head-to-head comparative data, as the Schering/Merck patent series explicitly shows that R-group variations profoundly alter CDK isoform selectivity.

Molecular Formula C14H19N5O
Molecular Weight 273.34
CAS No. 1795416-02-2
Cat. No. B2677897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
CAS1795416-02-2
Molecular FormulaC14H19N5O
Molecular Weight273.34
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)NC3CCCCC3
InChIInChI=1S/C14H19N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,20)
InChIKeyHZDBIXQGXVPQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795416-02-2): A Pyrazolopyrimidine Urea CDK Probe for Preclinical Research Sourcing


1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795416-02-2) is a synthetic small-molecule urea derivative built on a pyrazolo[1,5-a]pyrimidine heterocyclic core. Its molecular formula is C14H19N5O with a molecular weight of 273.33 g/mol . The compound belongs to a well-precedented class of pyrazolo[1,5-a]pyrimidine compounds developed as cyclin-dependent kinase (CDK) inhibitors, originally described in patents assigned to Schering Corporation (now Merck Sharp & Dohme Corp.) [1]. While broad class-level patent disclosures establish the scaffold's utility as ATP-competitive CDK inhibitors, specific quantitative pharmacological profiling for this individual compound remains sparsely documented in open-access literature, making sourcing decisions critically dependent on the limited comparative data that does exist.

Why Generic Substitution of 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea Fails in CDK-Focused Research Programs


Within the pyrazolo[1,5-a]pyrimidine urea chemotype, even minor N-substituent modifications can profoundly alter CDK isoform selectivity, cellular potency, and drug-like properties. Patents from Schering/Merck explicitly teach that R-group variations on the urea terminus—including cyclohexyl, tert-butyl, phenyl, and substituted benzyl groups—were systematically explored to modulate kinase inhibition profiles [1]. Consequently, generic substitution of the cyclohexyl analog with, for example, a tert-butyl or 4-methoxyphenethyl variant cannot guarantee equivalent CDK2 engagement, off-target liability, or cellular response. The cyclohexyl moiety confers distinct conformational, lipophilic, and metabolic characteristics compared to aromatic or branched-alkyl replacements [2]. Only head-to-head comparative data can justify interchangeable procurement; in its absence, each analog must be treated as a distinct chemical probe.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea Versus Structural Analogs


Physicochemical Differentiation: Cyclohexyl versus Tert-Butyl and Aromatic Urea Derivatives

The cyclohexyl substituent increases both molecular flexibility and steric bulk relative to tert-butyl and aromatic analogs. The calculated partition coefficient (cLogP) for 1-cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is approximately 2.8, compared to approximately 2.0 for the tert-butyl analog (CAS 1788843-86-6) and approximately 3.5 for the 3,4-dichlorophenyl analog [1]. The cyclohexyl group introduces one additional hydrogen bond donor, increasing topological polar surface area (tPSA) to approximately 70 Ų versus approximately 59 Ų for the tert-butyl derivative [2]. These differences directly impact membrane permeability, solubility, and metabolic stability profiles.

Physicochemical properties Lipophilicity Molecular flexibility Drug-likeness

CDK2 Inhibition Class-Level Evidence from Pyrazolo[1,5-a]pyrimidine Urea Patent Series

The pyrazolo[1,5-a]pyrimidine urea scaffold was developed by Schering Corporation (Merck) as ATP-competitive CDK inhibitors. Representative compounds from this patent series demonstrated CDK2/Cyclin A IC50 values in the sub-micromolar to low nanomolar range when tested in biochemical kinase assays using [33P]-ATP incorporation detection [1]. The 2-methyl substitution on the pyrazolo[1,5-a]pyrimidine core was identified as a critical pharmacophoric element for CDK2 hinge-region binding; removal of this methyl group or its replacement with hydrogen significantly reduced inhibitory potency [2]. The cyclohexyl urea terminus was among the explicitly claimed R-group variations, suggesting its inclusion in the optimization campaign, though individual IC50 values for each analog were not publicly disclosed in the patent specifications.

CDK2 inhibition Kinase selectivity Cancer cell cycle ATP-competitive inhibitor

Conformational and Metabolic Stability Differentiation: Cyclohexyl versus Aromatic Urea Analogs

The cyclohexyl group adopts a chair conformation that presents distinct steric and electronic environments compared to planar aromatic or compact branched-alkyl urea substituents. This conformational difference is known to affect CYP450-mediated oxidative metabolism: cyclohexyl rings undergo CYP450 hydroxylation at specific positions, while aromatic rings (e.g., 4-methoxyphenethyl or 3,4-dichlorophenyl analogs) are subject to aromatic hydroxylation or O-dealkylation pathways [1]. The saturated cyclohexyl ring eliminates potential π-π stacking interactions with kinase off-targets that aromatic urea derivatives may engage, theoretically contributing to differential selectivity profiles .

Metabolic stability Conformational flexibility Cyclohexyl chair conformation Cytochrome P450

Best-Fit Research and Industrial Application Scenarios for 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea


CDK2-Mediated Cell Cycle Regulation Studies Requiring a Cyclohexyl-Containing Chemical Probe

Investigators studying CDK2-dependent cell cycle progression in cancer models (e.g., MCF-7 breast cancer, K-562 leukemia) may select this compound as a probe when the specific physicochemical signature of the cyclohexyl urea terminus—intermediate lipophilicity and absence of aromatic π-stacking potential—is mechanistically desirable. This selection is supported by the compound's structural inclusion in Schering/Merck patent disclosures claiming CDK2 inhibitory pyrazolo[1,5-a]pyrimidines [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Campaigns Around Pyrazolopyrimidine Urea CDK Inhibitors

In medicinal chemistry programs exploring the SAR of N-substituted urea derivatives at the pyrazolo[1,5-a]pyrimidine 6-position, this compound serves as a key comparator to tert-butyl (CAS 1788843-86-6), aromatic, and heteroaromatic urea analogs. The cyclohexyl group introduces a saturated cyclic alkyl environment that contrasts with both compact branched alkyl and planar aromatic substituents, enabling systematic exploration of steric, electronic, and conformational effects on CDK isoform selectivity [2].

Computational Chemistry and Molecular Docking Validation Studies of ATP-Competitive Kinase Inhibitors

This compound is suitable for computational docking and molecular dynamics studies against CDK2 crystal structures (e.g., PDB entries of CDK2 complexed with pyrazolo[1,5-a]pyrimidine inhibitors [3]), where the flexible cyclohexyl moiety can be used to probe conformational preferences within the kinase ATP-binding pocket solvent-exposed region. The absence of rotatable bonds in the pyrazolo[1,5-a]pyrimidine core makes the urea linker and cyclohexyl group the primary determinants of binding pose flexibility.

Biochemical Kinase Selectivity Profiling of Pyrazolopyrimidine Scaffolds

Organizations conducting broad kinase selectivity panels (e.g., against CDK1, CDK2, CDK4, CDK6, CDK7, CDK9) may procure this compound alongside its closest structural analogs to empirically determine whether the cyclohexyl urea terminus imparts a selectivity fingerprint distinct from aromatic or branched-alkyl variants. Such head-to-head profiling data would directly address the current evidence gap regarding this compound's quantitative differentiation from in-class comparators.

Quote Request

Request a Quote for 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.